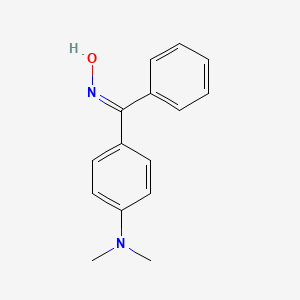
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is a chemical compound with the molecular formula C15H16N2O It is known for its unique structural features, including the presence of a dimethylamino group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime typically involves the reaction of (4-(Dimethylamino)phenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve (4-(Dimethylamino)phenyl)phenylmethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of (4-(Dimethylamino)phenyl)phenylmethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the oxime functionality.
(4-(Dimethylamino)phenyl)phenylmethanone: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is unique due to the presence of both the dimethylamino and oxime groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2998-94-9 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(NE)-N-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)15(16-18)12-6-4-3-5-7-12/h3-11,18H,1-2H3/b16-15+ |
InChI Key |
BWFJUJNDYYZWQU-FOCLMDBBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















